molecular formula C17H16Cl2N2O4S B2650325 N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-50-9

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2650325
CAS No.: 313531-50-9
M. Wt: 415.29
InChI Key: JBBMPRZFFGKZAC-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a 3,5-dichlorophenyl group and a morpholinosulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide typically involves the reaction of 3,5-dichloroaniline with 4-(morpholinosulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide: Unique due to the presence of both 3,5-dichlorophenyl and morpholinosulfonyl groups.

    N-(3,5-dichlorophenyl)benzamide: Lacks the morpholinosulfonyl group, resulting in different chemical and biological properties.

    N-(3,5-dichlorophenyl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a morpholinosulfonyl group, leading to variations in reactivity and applications.

Uniqueness

The combination of the 3,5-dichlorophenyl and morpholinosulfonyl groups in this compound imparts unique chemical properties, such as increased stability and specific binding affinity to molecular targets. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-13-9-14(19)11-15(10-13)20-17(22)12-1-3-16(4-2-12)26(23,24)21-5-7-25-8-6-21/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMPRZFFGKZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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